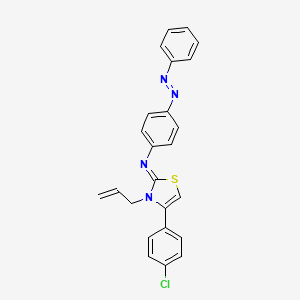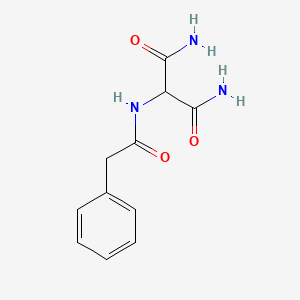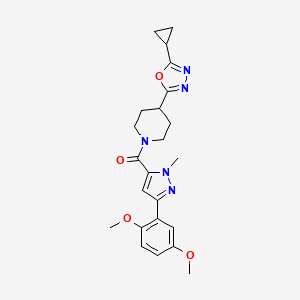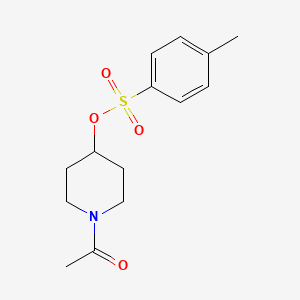
(Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-4-((Z)-phenyldiazenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-4-((Z)-phenyldiazenyl)aniline is a useful research compound. Its molecular formula is C24H19ClN4S and its molecular weight is 430.95. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-4-((Z)-phenyldiazenyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-4-((Z)-phenyldiazenyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Novel Derivatives : Research has shown the synthesis of novel quinazolinone derivatives with significant antimicrobial activity, employing primary aromatic amines and heterocyclic amines, including thiazoles (Habib, Hassan, & El‐Mekabaty, 2013). Similar processes could potentially apply to the synthesis of complex thiazole derivatives like the one .
Antimicrobial Activities : Another study involved the synthesis of eperezolid-like molecules, evaluating their antimicrobial activities. The process included converting aniline derivatives to Schiff bases and further chemical modifications, showcasing the antimicrobial potential of these synthesized compounds (Yolal et al., 2012).
Applications in Materials Science
Electroluminescence and Polymer Applications : A significant application of similar compounds involves their use in materials science, particularly in creating highly luminescent tetradentate bis-cyclometalated platinum complexes. These complexes have been studied for their structure, photophysics, and potential in electroluminescence applications, indicating a pathway for utilizing complex aniline and thiazole derivatives in advanced material sciences (Vezzu et al., 2010).
Corrosion Inhibition : Research into thiazole derivatives has also explored their application as corrosion inhibitors for metals in acidic media. The studies focus on understanding how these compounds interact with metal surfaces to prevent corrosion, highlighting the importance of such derivatives in industrial applications (Udhayakala et al., 2013).
Advanced Research Applications
Quantum Chemical Studies : Some derivatives have been subjected to quantum chemical studies to elucidate their corrosion inhibition mechanisms for mild steel in acidic mediums, providing insights into the electron-transfer processes and structural factors influencing their effectiveness as inhibitors (Udhayakala et al., 2013).
Synthesis of Fused Derivatives : Another application involves the synthesis of fused thiazolo[3,2-a]pyrimidinones, showcasing the versatility of thiazole derivatives in creating complex molecular structures with potential applications in pharmaceuticals and materials science (Janardhan et al., 2014).
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-N-(4-phenyldiazenylphenyl)-3-prop-2-enyl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4S/c1-2-16-29-23(18-8-10-19(25)11-9-18)17-30-24(29)26-20-12-14-22(15-13-20)28-27-21-6-4-3-5-7-21/h2-15,17H,1,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUDDHWESILQNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CSC1=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201039258 |
Source


|
| Record name | Benzenamine, N-[4-(4-chlorophenyl)-3-(2-propen-1-yl)-2(3H)-thiazolylidene]-4-(2-phenyldiazenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201039258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-4-((Z)-phenyldiazenyl)aniline | |
CAS RN |
379704-67-3 |
Source


|
| Record name | Benzenamine, N-[4-(4-chlorophenyl)-3-(2-propen-1-yl)-2(3H)-thiazolylidene]-4-(2-phenyldiazenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201039258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-ethoxyethyl)-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2536535.png)

![N,N-dimethyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepin-3-yl)methanamine](/img/structure/B2536538.png)

![2-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2536542.png)



![{2-[6-(methylthio)-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine](/img/structure/B2536548.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2536549.png)


![[4-(Imidazol-1-ylmethyl)phenyl]-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2536553.png)
![N-(2,3-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2536555.png)